6-Methylheptanal chemical properties and structure
6-Methylheptanal chemical properties and structure
An In-depth Technical Guide to 6-Methylheptanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylheptanal, an aliphatic aldehyde, is a volatile organic compound of significant interest in the fields of flavor chemistry, materials science, and chemical synthesis. Its characteristic fresh, green, and citrus-like aroma has led to its use as a flavoring agent in various consumer products.[1][2] Beyond its sensory properties, the aldehyde functional group makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 6-Methylheptanal, tailored for a scientific audience.
Chemical Structure and Identifiers
6-Methylheptanal consists of a seven-carbon heptanal backbone with a methyl group located at the sixth carbon position.
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IUPAC Name : 6-methylheptanal[3]
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Synonyms : Isocaprylic aldehyde, 6-Methyl heptanal[3]
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Molecular Formula : C₈H₁₆O[4]
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SMILES : CC(C)CCCCC=O[3]
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InChI : InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3[3]
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InChIKey : LCEHKIHBHIJPCD-UHFFFAOYSA-N[4]
Physicochemical and Spectroscopic Properties
The following tables summarize the key physical, chemical, and calculated properties of 6-Methylheptanal.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 128.21 g/mol | [3] |
| CAS Number | 63885-09-6 | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Specific Gravity | 0.806 to 0.816 @ 25°C | [6] |
| Refractive Index | 1.406 to 1.416 @ 20°C | [6] |
| Boiling Point | 162 to 163 °C @ 760 mmHg | [5] |
| Flash Point | 46.11 °C (115.00 °F) | [6] |
| Water Solubility | 455.6 mg/L @ 25 °C (estimated) | [5] |
| logP (Octanol/Water) | 2.6 (calculated) | [3] |
Table 2: Spectroscopic and Chromatographic Data
| Data Type | Value | Reference(s) |
| IR C=O Stretch | ~1720 cm⁻¹ (characteristic for aliphatic aldehydes) | [7] |
| IR Aldehyde C-H Stretch | ~2820 and ~2720 cm⁻¹ (two distinct peaks) | [7] |
| ¹H NMR (Aldehyde Proton) | δ 9.6-9.8 ppm (triplet) (predicted) | [7] |
| ¹H NMR (α-Protons) | δ ~2.4 ppm (multiplet) (predicted) | [7] |
| Kovats Retention Index (Standard Non-Polar) | 948 | [3][4] |
Synthesis of 6-Methylheptanal
The most common laboratory-scale synthesis of 6-Methylheptanal is the oxidation of the corresponding primary alcohol, 6-methyl-1-heptanol. This method avoids the high pressures and specialized catalysts required for industrial processes like hydroformylation.[1][] Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are often employed to prevent over-oxidation to the carboxylic acid.
Experimental Protocol: Oxidation of 6-methyl-1-heptanol with PCC
This protocol is a representative procedure for the synthesis of 6-Methylheptanal.
Materials:
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6-methyl-1-heptanol
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Pyridinium Chlorochromate (PCC)
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Anhydrous Dichloromethane (DCM)
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Silica Gel
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
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A solution of 6-methyl-1-heptanol (1 equivalent) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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PCC (approximately 1.5 equivalents) is added to the solution in portions while stirring. The reaction is mildly exothermic.
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The resulting mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.
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Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The silica pad is washed with additional diethyl ether.
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The combined organic filtrates are washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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The crude 6-Methylheptanal can be purified by fractional distillation under reduced pressure to yield the final product.
Caption: Workflow for the synthesis and purification of 6-Methylheptanal.
Spectroscopic Characterization
While publicly available spectra for 6-Methylheptanal are scarce, its structure allows for the confident prediction of its key spectroscopic features.
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¹H NMR : The most characteristic signal is the aldehydic proton, which is expected to appear as a triplet around δ 9.6-9.8 ppm due to coupling with the adjacent CH₂ group. The protons on the carbon alpha to the carbonyl group (C2) would be found around δ 2.4 ppm. The isopropyl methyl protons at the C6 position would appear as a doublet near δ 0.9 ppm.
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¹³C NMR : The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 200-205 ppm. The other aliphatic carbons will appear in the upfield region (δ 10-45 ppm).
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Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong C=O stretching absorption around 1720 cm⁻¹. Two weaker C-H stretching bands for the aldehyde proton are expected near 2820 cm⁻¹ and 2720 cm⁻¹.[7]
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Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 128 is expected to be observed, though it may be of low intensity.[9] Common fragmentation patterns for aliphatic aldehydes include:
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Alpha-cleavage : Loss of a hydrogen radical to give a strong [M-1]⁺ peak at m/z = 127, or loss of the propyl group attached to the carbonyl to give a fragment at m/z = 85.
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McLafferty Rearrangement : This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It would result in a prominent peak at m/z = 44.
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Loss of the entire aldehyde group ([M-29]⁺) at m/z = 99.[9]
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Analytical Methodologies
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the identification and quantification of 6-Methylheptanal, particularly in complex matrices such as food and beverages.
Experimental Protocol: GC-MS Analysis in a Food Matrix
This protocol describes a general approach for the analysis of 6-Methylheptanal using headspace sampling.
Materials and Instrumentation:
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Gas Chromatograph with a Mass Selective Detector (GC-MS)
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Headspace Autosampler
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GC vials (20 mL)
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Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm)
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6-Methylheptanal standard
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Internal standard (e.g., d-labeled analogue or a different aldehyde)
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Helium (carrier gas)
Procedure:
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Sample Preparation : A known amount of the homogenized food sample is weighed into a headspace vial. An internal standard is added to correct for matrix effects and variations in injection volume.
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Headspace Incubation : The vial is sealed and placed in the headspace autosampler. It is incubated at a controlled temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.
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Injection : A heated syringe takes a known volume of the headspace gas and injects it into the GC inlet.
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GC Separation : The sample is separated on the capillary column using a temperature program, for example:
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Initial temperature: 40°C, hold for 2 minutes.
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Ramp: Increase to 250°C at 10°C/min.
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Final hold: 5 minutes at 250°C.
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MS Detection : The mass spectrometer is operated in scan mode (e.g., m/z 40-300) for identification or in selected ion monitoring (SIM) mode for quantification, using characteristic ions of 6-Methylheptanal (e.g., m/z 44, 85, 128).
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Quantification : A calibration curve is generated using standards prepared in a similar matrix to the sample. The concentration of 6-Methylheptanal in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Caption: Workflow for GC-MS analysis of 6-Methylheptanal.
Biological Activity and Signaling
The primary biological activity of 6-Methylheptanal is its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic aroma.[10] While some aldehydes are known to act as pheromones in insects, a specific pheromonal role for 6-Methylheptanal has not been definitively established.[11][12]
Olfactory Signaling Pathway
The detection of odorants like 6-Methylheptanal is a classic example of a G-protein coupled receptor (GPCR) signaling cascade.
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Binding : 6-Methylheptanal binds to a specific olfactory receptor (OR) on the cilia of an olfactory sensory neuron.[10][13]
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G-Protein Activation : This binding event causes a conformational change in the OR, which activates an associated G-protein (G-olf).[10]
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Second Messenger Production : The activated G-olf stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10]
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Ion Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ into the neuron.[10]
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Depolarization and Action Potential : The influx of positive ions depolarizes the neuron. If the depolarization reaches a threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of smell.
Caption: G-protein coupled olfactory signaling cascade.
Conclusion
6-Methylheptanal is a well-characterized aliphatic aldehyde with important applications in the flavor industry. Its synthesis is readily achievable through standard organic chemistry techniques, and its analysis is robustly performed using GC-MS. While its biological role is primarily understood in the context of olfaction, the reactivity of its aldehyde group makes it a valuable building block for further chemical synthesis. This guide has provided the core technical information necessary for researchers and professionals working with this compound.
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. 6-Methylheptanal | C8H16O | CID 104307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methylheptanal [webbook.nist.gov]
- 5. bedoukian.com [bedoukian.com]
- 6. 6-methyl heptanal, 63885-09-6 [thegoodscentscompany.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 9. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
